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molecular formula C9H7F3INO B8510909 2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide

Cat. No. B8510909
M. Wt: 329.06 g/mol
InChI Key: QJKDMELMRBXBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394829B2

Procedure details

Intermediate 32 (1.0 g, 3.175 mmol) in 20 mL of acetone was combined with CH3I (6.350 mmol, 0.901 g, 0.395 mL) and K2CO3 (6.350 mmol, 0.876 g) then refluxed at 80° C. for 2 hours. The reaction was worked up quenching the reaction with 1× saturated NaHCO3, extracted 4×25 mL EtOAc then washed 1× water, 1× saturated NaCl, dried over Na2SO4, then concentrated. The product was carried through without purification. ES/MS calcd. for C9H7F3INO 328.95. Found m/z=330 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.395 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.876 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1)=[O:4].CI.[C:17]([O-])([O-])=O.[K+].[K+]>CC(C)=O>[F:14][C:2]([F:1])([F:13])[C:3]([N:5]([C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1)[CH3:17])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)NC1=CC=C(C=C1)I)(F)F
Step Two
Name
Quantity
0.395 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.876 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was worked up quenching
CUSTOM
Type
CUSTOM
Details
the reaction with 1× saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted 4×25 mL EtOAc
WASH
Type
WASH
Details
then washed 1× water, 1× saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was carried through without purification

Outcomes

Product
Name
Type
Smiles
FC(C(=O)N(C)C1=CC=C(C=C1)I)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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